Cas no 330948-63-5 (Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate)

Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound featuring a fused benzoimidazole core substituted with a pyridinyl group at the 2-position and a methyl ester at the 7-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of bioactive molecules. The pyridine moiety enhances binding affinity in medicinal chemistry, while the ester group offers functionalization potential for further derivatization. Its rigid aromatic framework contributes to stability, making it suitable for use in ligand design and catalysis. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate structure
330948-63-5 structure
Product Name:Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate
CAS No:330948-63-5
MF:C14H11N3O2
MW:253.256042718887
CID:5708379
PubChem ID:115357638
Update Time:2025-05-19

Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(pyridin-3-yl)-1H-1,3-benzodiazole-7-carboxylate
    • 330948-63-5
    • Methyl2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate
    • EN300-651175
    • Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate
    • methyl 2-pyridin-3-yl-1H-benzimidazole-4-carboxylate
    • Inchi: 1S/C14H11N3O2/c1-19-14(18)10-5-2-6-11-12(10)17-13(16-11)9-4-3-7-15-8-9/h2-8H,1H3,(H,16,17)
    • InChI Key: NXCIQRVLWFPTLI-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC2=C1N=C(C1C=NC=CC=1)N2)=O

Computed Properties

  • Exact Mass: 253.085126602g/mol
  • Monoisotopic Mass: 253.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 67.9Ų

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Additional information on Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate

Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate (CAS No. 330948-63-5): A Comprehensive Overview

Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate, identified by its CAS number CAS No. 330948-63-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound has garnered attention due to its unique structural properties and potential biological activities. The molecule combines a benzo[d]imidazole core with a pyridine substituent, which together contribute to its multifaceted interactions with biological targets.

The benzo[d]imidazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its presence in various bioactive molecules. Its aromatic system and nitrogen-rich structure make it a versatile platform for designing compounds with potential therapeutic effects. Specifically, the 2-(pyridin-3-yl) moiety introduces additional hydrogen bonding capabilities and electronic properties that can modulate the compound's interactions with biological receptors.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their pharmaceutical applications. Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate stands out as a promising candidate due to its structural features. The presence of both pyridine and benzo[d]imidazole moieties allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological properties.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. The carboxylate group at the 7-position provides a handle for further functionalization, allowing chemists to explore various chemical pathways. This flexibility is crucial in drug development, where the ability to modify a lead compound can significantly impact its efficacy and selectivity.

Recent studies have highlighted the importance of benzo[d]imidazole derivatives in addressing various therapeutic challenges. For instance, compounds with similar scaffolds have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The pyridine substituent in Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate may enhance its binding affinity to such targets, making it a valuable asset in oncology research.

The compound's potential extends beyond oncology. Emerging research suggests that benzo[d]imidazole-based molecules may have applications in anti-inflammatory and antimicrobial therapies. The unique electronic distribution and steric environment provided by the pyridine-benzo[d]imidazole system could interact with inflammatory mediators or microbial enzymes, offering new avenues for therapeutic intervention.

From a synthetic chemistry perspective, Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate exemplifies the elegance of heterocyclic chemistry. The synthesis of this compound involves multi-step reactions that showcase the interplay between organic transformations and molecular architecture. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzo[d]imidazole core efficiently.

The role of computational chemistry in optimizing the synthesis and properties of Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and understanding molecular interactions at an atomic level. These insights guide experimental design, reducing trial-and-error approaches and accelerating the drug discovery process.

In conclusion, Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate (CAS No. 330948-63-5) represents a fascinating compound with broad pharmaceutical implications. Its unique structural features and potential biological activities make it a compelling subject for further research. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of drug development.

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